

Comparative Efficacy of Fenbutatin Oxide Against Various Mite Species: A Technical Guide

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Compound of Interest

Compound Name: *Fenbutatin oxide*

Cat. No.: *B1672490*

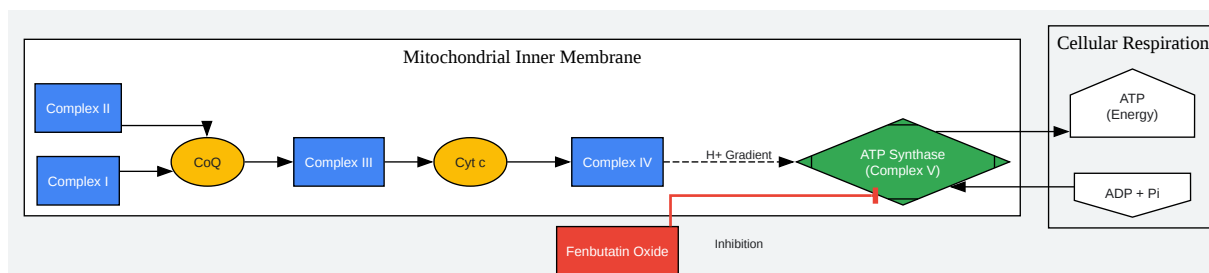
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **fenbutatin oxide**, an organotin acaricide, against several economically important mite species. The data presented is compiled from various experimental studies to offer an objective overview of its performance relative to other acaricides and to highlight issues of resistance.

Mechanism of Action

Fenbutatin oxide is a selective, non-systemic acaricide that provides long-lasting control through contact and stomach action.^{[1][2]} Its primary mode of action is the inhibition of mitochondrial ATP synthase (also known as Complex V) in the oxidative phosphorylation pathway.^[3] By disrupting this crucial enzyme, **fenbutatin oxide** halts the production of ATP, the main energy currency of the cell, leading to metabolic failure and death of the mite.^[1] This targeted disruption of cellular respiration is a key factor in its efficacy.^[1]



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Caption: Mechanism of action of **Fenbutatin Oxide**.

Quantitative Efficacy Data

The efficacy of an acaricide is typically quantified by its median lethal concentration (LC50), the concentration required to kill 50% of a test population. The development of resistance can dramatically increase this value.

Table 1: Efficacy of Fenbutatin Oxide Against Susceptible and Resistant Strains of *Tetranychus urticae* (Twospotted Spider Mite)

Mite Strain / Location	LC50 (ppm)	Resistance Factor (RF)	Formulation	Source
Susceptible Reference Strain	Not Specified	1x	Emulsifiable Concentrate	Herron & Rophail, 1998[4]
Resistant Field Strain (Pears, Australia)	Not Specified	127x	Emulsifiable Concentrate	Herron & Rophail, 1998[4]
Susceptible Reference Strain	Not Specified	1x	Flowable Powder	Herron & Rophail, 1998[4]
Resistant Field Strain (Pears, Australia)	Not Specified	>1,500x	Flowable Powder	Herron & Rophail, 1998[4]
Various Colonies (Pears, California)	Variable	Up to 478x difference	Not Specified	Tian et al., 1992[5]

Note: Resistance Factor (RF) is calculated by dividing the LC50 of a resistant strain by the LC50 of a susceptible reference strain.

Studies have shown that mite populations can revert to susceptibility after the use of **fenbutatin oxide** is discontinued. In the Pacific Northwest, LC50 values for *Tetranychus urticae* and *Panonychus ulmi* (European Red Mite) were several orders of magnitude lower in 1994-1995 compared to highly resistant populations found in 1989, after the chemical was largely replaced by other acaricides.[6]

Table 2: Comparative Efficacy of Acaricides Against Various Mite Species

Direct comparative LC50 values for **fenbutatin oxide** alongside other acaricides in a single study are limited in recent literature. The following table provides context by showing the efficacy of other compounds and a relative ranking where available.

Mite Species	Acaricide	LC50 (ppm or mg/L)	Bioassay Method	Source
Tetranychus fijiensis	Cyhexatin	Most Effective	Slide-dip	Dzolkhifli & Khoo, 1989[7]
Dicofol	↓	Slide-dip	Dzolkhifli & Khoo, 1989[7]	
Prothoate	↓	Slide-dip	Dzolkhifli & Khoo, 1989[7]	
Binapacryl	↓	Slide-dip	Dzolkhifli & Khoo, 1989[7]	
Bromopropylate	↓	Slide-dip	Dzolkhifli & Khoo, 1989[7]	
Fenbutatin Oxide	↓	Slide-dip	Dzolkhifli & Khoo, 1989[7]	
Triazophos	↓	Slide-dip	Dzolkhifli & Khoo, 1989[7]	
Chinomethionate	Least Effective	Slide-dip	Dzolkhifli & Khoo, 1989[7]	
Tetranychus urticae	Fenazaquin	0.08	Leaf Dip	Beers et al., 1998[6]
Chlorfenapyr	0.16	Leaf Dip	Beers et al., 1998[6]	
Panonychus ulmi (eggs)	Clofentezine	1.01	Not Specified	Beers et al., 1998[6]

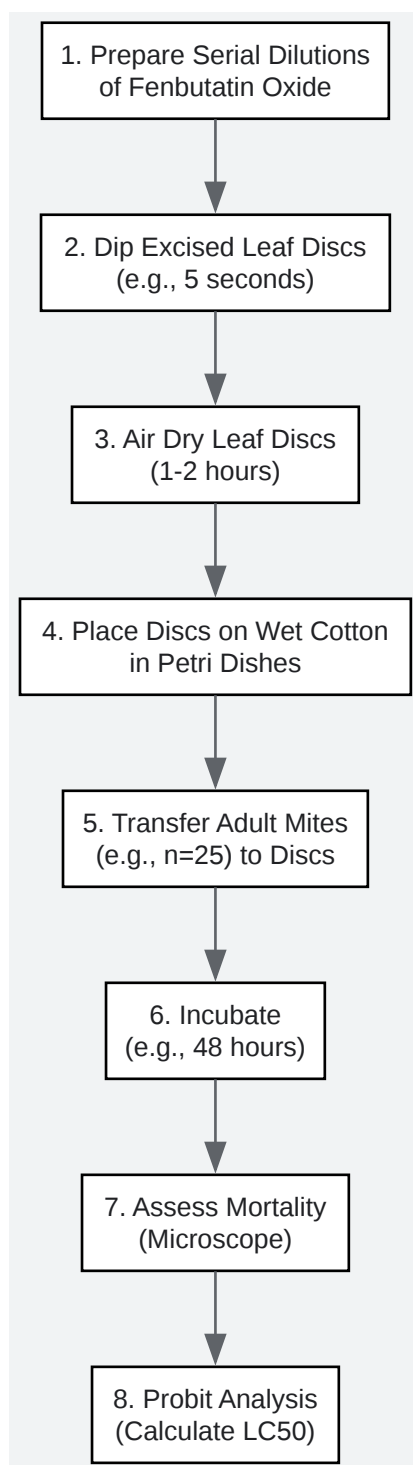
Experimental Protocols

The following is a generalized protocol for a leaf dip bioassay, a standard method for determining the contact toxicity of acaricides like **fenbutatin oxide**.

Leaf Dip Bioassay Protocol

- Mite Rearing: Maintain a healthy, susceptible colony of the target mite species (e.g., *Tetranychus urticae*) on a suitable host plant (e.g., bean or pear seedlings) in a controlled environment ($25\pm 2^{\circ}\text{C}$, $60\pm 10\%$ RH, 16:8 L:D photoperiod).
- Preparation of Test Solutions:
 - Prepare a stock solution of **fenbutatin oxide** using a suitable solvent (e.g., acetone) and distilled water.
 - Create a series of serial dilutions to establish a range of at least five concentrations expected to cause between 10% and 90% mortality.
 - A control solution containing only the solvent and water (without the active ingredient) must be prepared. A surfactant (e.g., Triton X-100) is typically added to all solutions, including the control, to ensure even coverage.
- Leaf Disc Preparation:
 - Excise leaf discs from untreated host plants using a cork borer (approx. 2-3 cm diameter).
 - Place the leaf discs abaxial (lower) side up on a layer of moist cotton or agar in a petri dish to maintain turgor.
- Treatment Application:
 - Using fine-tipped forceps, individually dip each leaf disc into a test solution for a consistent duration (e.g., 5 seconds).
 - Allow the leaf discs to air dry completely under a fume hood for approximately 1-2 hours.
- Mite Infestation:
 - Transfer a set number of adult female mites (e.g., 20-30) from the rearing colony onto the surface of each dried, treated leaf disc.
- Incubation and Assessment:

- Seal the petri dishes (with ventilation) and incubate them under the same controlled environmental conditions as the rearing colony.
- Assess mite mortality after a specified period (e.g., 24, 48, or 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
- Data Analysis:
 - Correct mortality data for control mortality using Abbott's formula if control mortality is between 5% and 20%.
 - Subject the corrected mortality data to probit analysis to calculate the LC50 value, 95% fiducial limits, and the slope of the concentration-mortality line.



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Caption: Standard workflow for a leaf dip bioassay.

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